molecular formula C18H17N9O B7186768 N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide

Cat. No.: B7186768
M. Wt: 375.4 g/mol
InChI Key: LEQOABJBJQUSIJ-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties .

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c1-12(27-22-16(20-24-27)13-7-4-3-5-8-13)18(28)19-15-10-6-9-14(11-15)17-21-23-25-26(17)2/h3-12H,1-2H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQOABJBJQUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NN=NN2C)N3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring’s electron density and ability to form stable complexes with metals play a crucial role in its biological activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist .

Comparison with Similar Compounds

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide can be compared with other tetrazole derivatives such as:

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